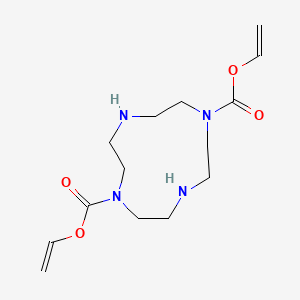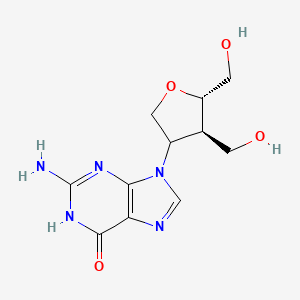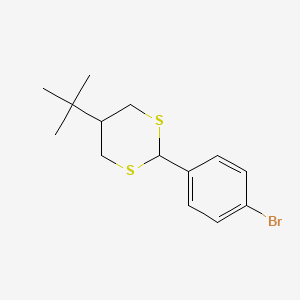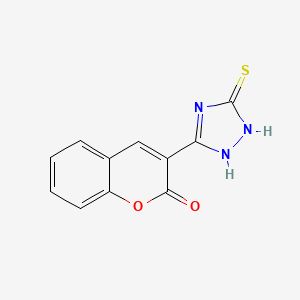
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran ring and a triazole ring with a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran ring.
Applications De Recherche Scientifique
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Mécanisme D'action
The mechanism of action of 3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the benzopyran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-3-(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
- 2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide
Uniqueness
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-1-benzopyran-2-one is unique due to the combination of the benzopyran and triazole rings, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
140886-43-7 |
|---|---|
Formule moléculaire |
C11H7N3O2S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C11H7N3O2S/c15-10-7(9-12-11(17)14-13-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H2,12,13,14,17) |
Clé InChI |
KMNQXUMZTULRAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=S)NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14280237.png)
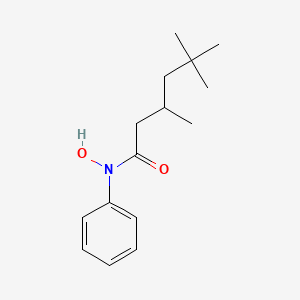
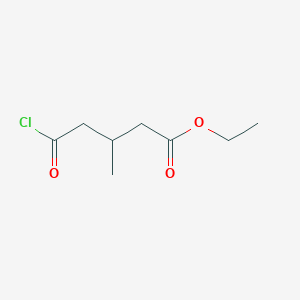
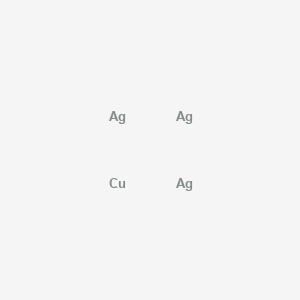
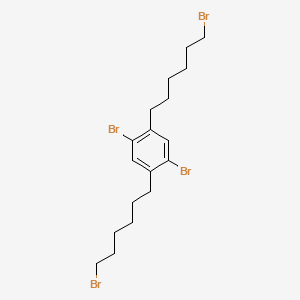
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
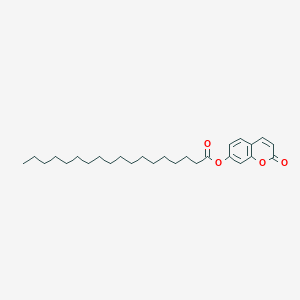

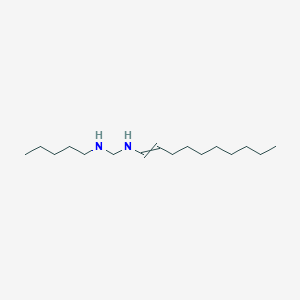
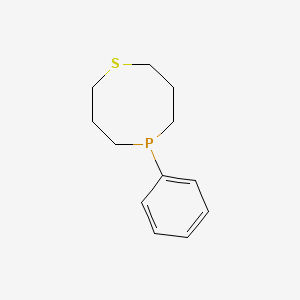
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
